molecular formula C6H2F3IN2S B11831357 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole

Cat. No.: B11831357
M. Wt: 318.06 g/mol
InChI Key: SVBNXHVVNZTTPL-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features both iodine and trifluoromethyl groups This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the lithiation of the 5-position followed by trapping with electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow techniques to control the concentration and avoid precipitation .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with alkyl iodides results in N-alkyl pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. For example, pyrazole derivatives have been shown to induce apoptosis in certain cell lines by affecting the cell cycle and activating specific proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H2F3IN2S

Molecular Weight

318.06 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)-2H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C6H2F3IN2S/c7-6(8,9)3-1-2-4(13-3)5(10)12-11-2/h1H,(H,11,12)

InChI Key

SVBNXHVVNZTTPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C(NN=C21)I)C(F)(F)F

Origin of Product

United States

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